[1-[(2-Aminopyrimidin-5-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol
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Overview
Description
[1-[(2-Aminopyrimidin-5-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol is a complex organic compound that features a piperidine ring, a phenylpropyl group, and an aminopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Aminopyrimidin-5-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenylpropyl Group: This step involves the alkylation of the piperidine ring with a phenylpropyl halide under basic conditions.
Introduction of the Aminopyrimidine Moiety: The aminopyrimidine group is introduced through nucleophilic substitution reactions using suitable aminopyrimidine derivatives.
Final Assembly: The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry
In chemistry, [1-[(2-Aminopyrimidin-5-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-[(2-Aminopyrimidin-5-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The piperidine ring may interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
[1-[(2-Aminopyrimidin-5-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol: shares similarities with other piperidine derivatives and aminopyrimidine compounds.
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids exhibit similar structural features and biological activities.
Aminopyrimidine Compounds: Molecules such as bropirimine and other aminopyrimidine-based drugs share the aminopyrimidine moiety and exhibit comparable pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[1-[(2-aminopyrimidin-5-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c21-19-22-13-18(14-23-19)15-24-11-9-20(16-25,10-12-24)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,13-14,25H,4,7-12,15-16H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIXLOZUYCCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC3=CN=C(N=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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